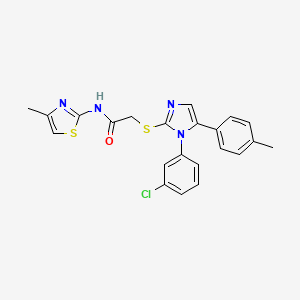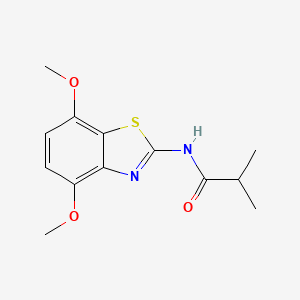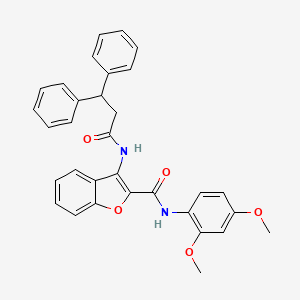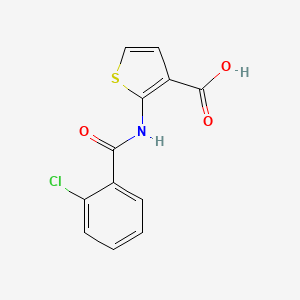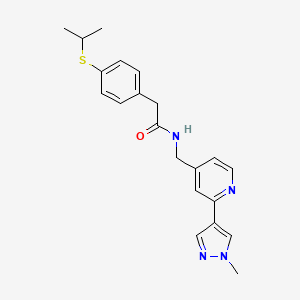
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a phenyl ring substituted with an isopropylthio group, a pyrazole-pyridine moiety, and an acetamide group. This intricate structure allows it to interact with various biological and chemical systems, making it a subject of significant scientific interest.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide, a series of organic reactions are employed:
Formation of the pyrazole-pyridine moiety: : Typically, this involves cyclization reactions where starting materials are subjected to a series of condensation and cyclization steps under controlled conditions.
Attachment of the isopropylthio group: : This is usually achieved through nucleophilic substitution reactions, where an isopropylthiol reagent is introduced.
Formation of the acetamide bond:
Industrial Production Methods
In industrial settings, these reactions are scaled up with modifications for efficiency and safety. Catalysts and optimized reaction conditions are used to maximize yield and minimize by-products. Often, flow chemistry techniques are employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions typically target the nitro groups or double bonds, if present, converting them to amines or alkanes.
Substitution: : The isopropylthio group can be replaced with other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or palladium on carbon.
Substitution: : Utilizing nucleophiles like alkoxides or thiolates under basic conditions.
Major Products Formed from These Reactions
The main products depend on the reaction type For example, oxidation might produce sulfoxides, while reduction could yield amines
科学的研究の応用
Chemistry
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is often studied for its reactivity and as a building block in complex organic syntheses.
Biology
In biological research, this compound's interactions with various enzymes and proteins are explored. Its ability to inhibit certain biological pathways makes it a potential candidate for drug development.
Medicine
Pharmacologically, this compound may serve as a lead compound for developing new therapeutic agents due to its unique structural features.
Industry
In industry, it is used in the synthesis of other complex organic compounds and materials, serving as an intermediate in various chemical production processes.
作用機序
Molecular Targets and Pathways Involved
This compound interacts with specific enzymes or proteins, inhibiting or modifying their activity. The exact pathways depend on the biological context but generally involve binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Comparison with Other Similar Compounds
2-(4-(isopropylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is unique due to its combined structural features. Similar compounds might include those with pyrazole-pyridine backbones but lack the isopropylthio group or possess different substituents on the phenyl ring.
List of Similar Compounds
2-(4-(methylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
2-(4-(ethylthio)phenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
2-(4-(isopropylthio)phenyl)-N-((2-(1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide
There you have it! This should give you a comprehensive overview of the compound and its various aspects. What do you think?
特性
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-15(2)27-19-6-4-16(5-7-19)11-21(26)23-12-17-8-9-22-20(10-17)18-13-24-25(3)14-18/h4-10,13-15H,11-12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUMJIHJYJAKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-methoxyphenyl)-4-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2448638.png)
![4-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2448641.png)
![[4-[(Z)-3-[2-Chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2448642.png)
![2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2448643.png)
![1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2448646.png)
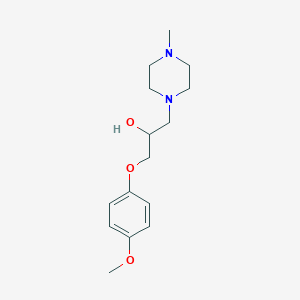
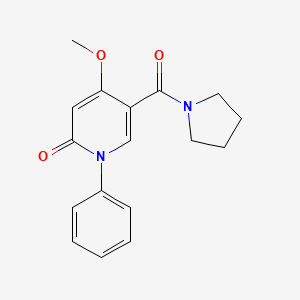
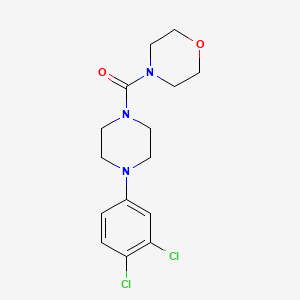
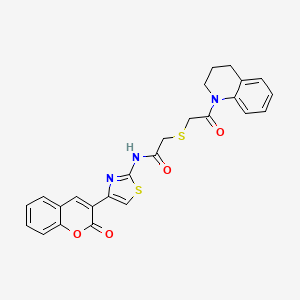
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine](/img/structure/B2448653.png)
